molecular formula C11H14ClNO2 B14038817 1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one

1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one

Cat. No.: B14038817
M. Wt: 227.69 g/mol
InChI Key: OWVUHTUXMUZVBI-UHFFFAOYSA-N
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Description

1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C11H14ClNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one typically involves the reaction of 5-amino-2-ethoxybenzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Amino-2-methoxyphenyl)-2-chloropropan-1-one
  • 1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one
  • 1-(5-Amino-2-ethoxyphenyl)methanol

Uniqueness

1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one is unique due to its specific substitution pattern and the presence of both amino and chloro functional groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

1-(5-amino-2-ethoxyphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C11H14ClNO2/c1-3-15-10-5-4-8(13)6-9(10)11(14)7(2)12/h4-7H,3,13H2,1-2H3

InChI Key

OWVUHTUXMUZVBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C(=O)C(C)Cl

Origin of Product

United States

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